molecular formula C10H12BrF B7893688 1-(4-Bromobutyl)-4-fluorobenzene CAS No. 89326-70-5

1-(4-Bromobutyl)-4-fluorobenzene

Cat. No. B7893688
CAS RN: 89326-70-5
M. Wt: 231.10 g/mol
InChI Key: OBNIYQYMZJBZHO-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrF and its molecular weight is 231.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Radiopharmaceuticals : 1-(4-Bromobutyl)-4-fluorobenzene is useful in synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key synthon for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

  • Photofragment Spectroscopy : This compound is used in photofragment translational spectroscopy, providing insights into the effects of fluorine atom substitution in aromatic compounds (Gu et al., 2001).

  • Electrochemical Studies : It plays a role in understanding side-reactions during the electrochemical fluorination of aromatic compounds (Horio et al., 1996).

  • Organic Synthesis : The compound is utilized in the synthesis of various fluorinated aromatic compounds, contributing to the development of new synthetic methodologies (Zhian, 2009).

  • Chemoselectivity in Grignard Reactions : Its use in Grignard reactions aids in exploring chemoselectivity, an important concept in organic synthesis (Hein et al., 2015).

  • Metalation and Electrophilic Reactions : It serves as a substrate for selective ortho-metalation, demonstrating its utility in creating magnesiated intermediates for various electrophilic reactions (Baenziger et al., 2019).

  • Catalysis in Organic Chemistry : The compound is involved in palladium-catalyzed carbonylative reactions, showcasing its role in developing new catalytic processes (Chen et al., 2014).

  • Material Science Applications : Its derivatives are investigated for use as bi-functional electrolyte additives in lithium-ion batteries, indicating its potential in improving battery safety and performance (Zhang, 2014).

properties

IUPAC Name

1-(4-bromobutyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNIYQYMZJBZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434930
Record name Benzene, 1-(4-bromobutyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89326-70-5
Record name Benzene, 1-(4-bromobutyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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